molecular formula C16H16ClN5O4S2 B2469920 N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1171567-84-2

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Cat. No. B2469920
CAS RN: 1171567-84-2
M. Wt: 441.91
InChI Key: DYDGHMZILLGZKN-UHFFFAOYSA-N
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Description

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O4S2 and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

The synthesis and evaluation of sulfonamide derivatives have demonstrated potential antiviral and antimicrobial activities. For instance, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing that some compounds exhibited anti-tobacco mosaic virus activity Chen et al., 2010. Similarly, Ghorab et al. (2004) reported on pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial activity, where compounds were nearly as active as standard antibiotics Ghorab et al., 2004.

Enzyme Inhibition for Disease Treatment

Research into sulfonamide derivatives has also focused on their potential as enzyme inhibitors, which could be beneficial for treating diseases. Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides that inhibited human carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity towards various cell lines, suggesting potential for cancer therapy and neurodegenerative disease treatment Ozgun et al., 2019. Additionally, Yamali et al. (2020) developed compounds with significant inhibitory activity against acetylcholinesterase and carbonic anhydrase enzymes, indicating potential as therapeutic agents for Alzheimer's disease and glaucoma Yamali et al., 2020.

Anticancer Properties

The exploration of sulfonamide derivatives extends to their potential anticancer properties. Kucukoglu et al. (2016) investigated the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, finding superior carbonic anhydrase inhibitory activity, which could be leveraged in cancer therapy Kucukoglu et al., 2016.

Multi-Component Synthesis Catalysts

In addition to direct therapeutic applications, sulfonamide derivatives are utilized in the synthesis of complex organic molecules. Heravi et al. (2014) described the use of N-sulfonic acid modified poly(styrene-maleic anhydride) as a solid acid catalyst for solvent-free multicomponent reactions, highlighting the versatility of sulfonamide derivatives in facilitating organic synthesis Heravi et al., 2014.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4S2/c17-12-3-1-11(2-4-12)14-7-15(21-28(25,26)16-8-18-10-19-16)22(20-14)13-5-6-27(23,24)9-13/h1-4,7-8,10,13,21H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDGHMZILLGZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

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